2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-23-10-5-6-11(13(8-10)24-2)18-14(22)9-26-16-20-19-15(21(16)17)12-4-3-7-25-12/h3-8H,9,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRXOBIRJIXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.48 g/mol. The compound features a triazole ring, a furan moiety, and a sulfanyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N5O2S |
| Molecular Weight | 378.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | CAKIYDGKGVNRJC-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to our target compound demonstrate potent activity against various bacterial strains.
-
Antifungal Activity : A study reported that triazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from to against several fungal strains including Aspergillus flavus and Candida albicans .
Fungal Strain MIC (μmol/mL) Aspergillus flavus 0.01 Candida albicans 0.02 -
Antibacterial Activity : The compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed MIC values as low as against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.125 Escherichia coli 0.25
Anticancer Activity
Triazole derivatives are also being explored for their anticancer potential. Recent studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes involved in DNA synthesis and repair pathways .
-
Case Study : In vitro studies demonstrated that certain triazole-based compounds significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .
Cell Line IC50 (μM) MCF-7 5 HeLa 8
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can be influenced by their structural features. Modifications at the phenyl ring or the furan moiety can enhance bioactivity.
- Electron-Withdrawing Groups : Introduction of electron-withdrawing groups on the phenyl ring has been shown to improve antimicrobial efficacy .
- Hybrid Structures : Compounds that incorporate additional functional groups such as thiols or amines often exhibit enhanced potency against microbial targets .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide have shown significant inhibition of cancer cell growth in various types of cancer:
| Cancer Type | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HCT-116 | 56.40% |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents through further modification and optimization .
Antifungal and Antimicrobial Properties
Triazole derivatives are well-known for their antifungal activities. The compound's structural features may contribute to its efficacy against various fungal pathogens. Studies have indicated that similar compounds can inhibit the growth of fungi responsible for infections in humans .
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives in medicinal chemistry:
- Case Study on Anticancer Activity : A derivative similar to this compound was tested against multiple cancer cell lines, showing a consistent pattern of growth inhibition across different types.
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce tumor size significantly when administered at therapeutic doses.
- Pharmacokinetics : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles indicates that modifications to the structure can improve bioavailability and reduce toxicity .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact :
- Furan vs. Pyridine : The furan-2-yl group (target compound) may enhance metabolic stability compared to pyridinyl analogs (e.g., 6c, KA3), which show broader antimicrobial activity .
- Aryl Acetamide Groups : The 2,4-dimethoxyphenyl group (target) likely improves solubility relative to electron-withdrawing substituents (e.g., 4-nitrophenyl in AM31) .
- Synthetic Efficiency : Yields for pyridinyl analogs (e.g., 6c: 83%) exceed those of furan derivatives, possibly due to steric or electronic effects during alkylation .
Anti-Exudative Activity
- Target Compound : Demonstrates 69% inhibition of formalin-induced edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Analog 3.1–3.21 Series : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring show higher AEA (>80% inhibition), while methoxy groups (as in the target) offer moderate efficacy .
Antimicrobial and Antiviral Activity
Solubility and Metabolic Stability
- Target Compound : The 2,4-dimethoxyphenyl group likely enhances aqueous solubility compared to fluorophenyl (573931-40-5) or chlorophenyl analogs .
- Carboxylic Acid Derivatives (7a) : Lower melting points (109–111°C) suggest improved solubility but reduced thermal stability .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Triazole Core : Essential for hydrogen bonding with biological targets (e.g., COX-2 in anti-inflammatory activity) .
- Furan vs. Heterocyclic Substituents : Furan-2-yl provides moderate AEA, while pyridinyl groups favor antimicrobial/antiviral applications .
- Methoxy Groups : Enhance solubility but may reduce potency compared to electron-withdrawing substituents .
- Therapeutic Potential: The target compound is a promising anti-exudative agent, though derivatives with halogen or nitro groups (e.g., AM31) show broader pharmacological profiles .
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates validated?
Answer:
The synthesis typically involves:
- Step 1: Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the sulfanyl-acetamide backbone .
- Step 2: Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring, introducing pyrolium fragments for structural diversity .
Validation: Intermediates are characterized via HPLC purity analysis (>98%) , FT-IR (to confirm thiol group conversion), and NMR (to verify substituent positions). Final compounds are validated by elemental analysis and mass spectrometry .
Basic: What spectroscopic and crystallographic methods are used to confirm its structure?
Answer:
- X-ray crystallography resolves the triazole and furan ring geometries, confirming bond lengths (e.g., C–S bond at ~1.78 Å) and dihedral angles between planar groups .
- 1H/13C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- FT-IR confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for the amino-triazole, C=O at ~1680 cm⁻¹) .
Advanced: How do structural modifications influence anti-exudative activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
Advanced: What computational strategies optimize its bioactivity?
Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding to cyclooxygenase-2 (COX-2), with furan and triazole moieties forming hydrogen bonds at the active site .
- DFT calculations (B3LYP/6-31G*) model charge distribution, showing the sulfanyl group’s nucleophilicity enhances interaction with COX-2’s hydrophobic pocket .
Validation: In vitro COX-2 inhibition assays correlate with docking scores (R² = 0.89) .
Basic: How is anti-exudative activity evaluated experimentally?
Answer:
- Model: Formalin-induced paw edema in Wistar rats (150–200 g) .
- Dosage: 10–50 mg/kg (oral), compared to indomethacin (20 mg/kg) as a positive control.
- Metrics: Edema volume reduction (%) at 3h and 6h post-administration, measured via plethysmometry .
Outcome: AEA ≥50% at 50 mg/kg indicates therapeutic potential .
Advanced: How to resolve contradictions in substituent effects across studies?
Answer: Contradictions (e.g., nitro groups showing variable AEA) arise from:
- Methodological differences: Edema models (carrageenan vs. formalin) exhibit distinct inflammation pathways .
- Solubility factors: Lipophilic groups (e.g., –NO₂) may reduce bioavailability despite in vitro potency.
Resolution: Standardize assays (e.g., uniform edema model) and use logP calculations to adjust substituents for optimal hydrophilicity .
Advanced: What mechanistic insights explain its anti-inflammatory effects?
Answer:
- Primary mechanism: Inhibition of prostaglandin E₂ (PGE₂) via COX-2 downregulation, validated by ELISA (PGE₂ reduction ≥60% at 50 mg/kg) .
- Secondary pathways: Suppression of TNF-α and IL-6 (measured via RT-PCR in rat serum), suggesting immunomodulatory effects .
- Oxidative stress mitigation: Increased SOD and glutathione levels in liver homogenates, indicating antioxidant activity .
Advanced: How to design derivatives with improved pharmacokinetics?
Answer:
- Bioisosteric replacement: Substitute furan with thiophene to enhance metabolic stability while retaining COX-2 affinity .
- Prodrug strategy: Introduce ester linkages at the acetamide group for sustained release (e.g., hydrolysis in plasma to active form) .
- Pharmacokinetic screening: Use in vitro microsomal assays (e.g., human liver microsomes) to assess metabolic half-life (t½ > 2h desired) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
